molecular formula C9H19Cl2N3 B1408596 N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride CAS No. 1820706-18-0

N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B1408596
CAS No.: 1820706-18-0
M. Wt: 240.17 g/mol
InChI Key: BYXAFQDWBJHZGA-UHFFFAOYSA-N
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Description

N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H19Cl2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing the metabolic pathways of other compounds .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression profiles, leading to changes in cellular functions and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, including alterations in metabolic activities and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of the compound can cause hepatotoxicity and nephrotoxicity in animal models . Threshold effects are also observed, where a certain dosage is required to achieve a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter the levels of specific metabolites within the cell . These interactions can have downstream effects on other metabolic processes, leading to changes in cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications .

Properties

IUPAC Name

N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.2ClH/c1-7-9(5-6-10-3)8(2)12(4)11-7;;/h10H,5-6H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXAFQDWBJHZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
Reactant of Route 3
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
Reactant of Route 4
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
Reactant of Route 5
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride

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